molecular formula C14H17FO4 B13085668 (R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid

(R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B13085668
M. Wt: 268.28 g/mol
InChI Key: MGQKIYKBMWHCFO-LLVKDONJSA-N
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Description

(R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxy group at position 4, a 4-fluorophenyl substituent at position 2, and a ketone moiety at position 3.

Properties

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

MGQKIYKBMWHCFO-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptor sites, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The tert-butoxy-4-oxobutanoic acid scaffold is versatile, with biological and physicochemical properties heavily influenced by substituents at position 2. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name (CAS No.) Substituent (Position 2) Molecular Formula Molecular Weight Key Features Sources
(R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid (hypothetical) 4-fluorophenyl C₁₄H₁₅FO₅ 282.27 Electronegative fluorine enhances polarity; tert-butoxy group improves metabolic stability. Inferred
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (122225-33-6) Benzyl C₁₅H₂₀O₄ 264.32 Bulkier benzyl group increases lipophilicity; lower solubility in aqueous media.
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (210048-05-8) Ethyl C₁₀H₁₈O₄ 202.25 Smaller alkyl group reduces steric hindrance; higher solubility.
4-(tert-Butoxy)-4-oxobutanoic acid (15026-17-2) None (H) C₈H₁₂O₄ 172.18 Minimal steric bulk; higher reactivity at position 2.
(R)-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid (1956437-64-1) 4-(trifluoromethyl)phenyl C₁₅H₁₇F₃O₄ 318.29 Strong electron-withdrawing CF₃ group enhances stability and binding affinity.
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F, CF₃) : Increase polarity and metabolic stability. The 4-fluorophenyl group in the target compound likely enhances receptor binding compared to benzyl or ethyl analogs .
    • Steric Bulk : Benzyl and trifluoromethylphenyl groups reduce solubility but improve membrane permeability.
    • Molecular Weight : Higher molecular weights (e.g., 318.29 for the CF₃ variant) correlate with increased hydrophobicity .

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